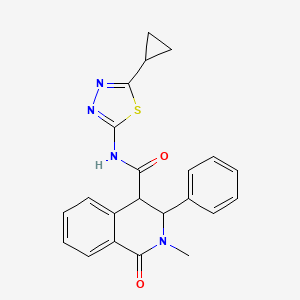

![molecular formula C19H18N6O2 B11002517 3-(4-methoxyphenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11002517.png)

3-(4-methoxyphenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of [1,2,4]triazolo[4,3-a]pyridines.

- These heterocyclic molecules consist of a triazole ring fused to a pyridine ring. The [1,2,4]triazolo[4,3-a]pyridine motif (Figure 1) appears in various biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .

- Additionally, these compounds serve as molecular chemosensors for metal ions, anions, and amino acids, as well as building blocks for luminophores .

Preparation Methods

- The compound can be synthesized via oxidative ring closure of a hydrazine intermediate. Specifically, sodium hypochlorite serves as the oxidant, and ethanol acts as the solvent, making this process environmentally friendly .

- The reaction occurs at room temperature for 3 hours, resulting in the isolated compound in an analytically pure form.

Chemical Reactions Analysis

- The compound may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific transformation, but oxidative ring closures and transition metal catalysis are typical routes .

- Major products formed from these reactions would vary based on the specific reaction conditions.

Scientific Research Applications

- This compound finds applications across several scientific fields:

Chemistry: As a versatile building block for designing new molecules.

Biology: Its potential as a bioactive agent (antibacterial, antithrombotic, etc.) warrants further investigation.

Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

Industry: Possible applications in materials science, such as luminophores or sensors.

Mechanism of Action

- Detailed studies are needed to elucidate the exact mechanism by which this compound exerts its effects.

- Molecular targets and pathways involved remain an active area of research.

Comparison with Similar Compounds

- While I don’t have specific information on similar compounds, it’s worth noting that the [1,2,4]triazolo[4,3-a]pyridine motif sets this compound apart.

- Researchers may compare it with related structures to highlight its uniqueness.

Properties

Molecular Formula |

C19H18N6O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H18N6O2/c1-24-16(11-15(23-24)13-6-8-14(27-2)9-7-13)19(26)20-12-18-22-21-17-5-3-4-10-25(17)18/h3-11H,12H2,1-2H3,(H,20,26) |

InChI Key |

NUYHWNSQEPZZHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11002441.png)

![(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide](/img/structure/B11002447.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11002453.png)

![3,4,5-trimethoxy-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B11002457.png)

![3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one](/img/structure/B11002465.png)

![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11002471.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002478.png)

![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)

![6-[(1H-indol-1-ylacetyl)amino]hexanoic acid](/img/structure/B11002504.png)

![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11002507.png)

![4-(4-fluorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11002514.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11002515.png)

![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-leucinamide](/img/structure/B11002520.png)